N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide
CAS No.: 328911-20-2
Cat. No.: VC16106558
Molecular Formula: C28H24N2O3
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328911-20-2 |
|---|---|
| Molecular Formula | C28H24N2O3 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
| Standard InChI | InChI=1S/C28H24N2O3/c31-28(21-33-26-16-14-25(15-17-26)24-11-5-2-6-12-24)30-29-19-23-10-7-13-27(18-23)32-20-22-8-3-1-4-9-22/h1-19H,20-21H2,(H,30,31)/b29-19+ |
| Standard InChI Key | RAVIPYIAWYGHLT-VUTHCHCSSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound’s structure integrates two aromatic systems: a 3-benzyloxybenzaldehyde-derived hydrazone and a biphenyl-4-yloxy acetyl group. The (E)-configuration of the hydrazone group (C=N-NH) is critical for its stereochemical stability . The benzyloxy group at the 3-position of the phenyl ring enhances lipophilicity, while the biphenyl-4-yloxy moiety contributes to π-π stacking interactions, a feature common in kinase inhibitors.
Table 1: Key Identifiers and Descriptors
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) for this specific compound is unavailable in the provided sources, analogous hydrazides exhibit characteristic peaks:
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NMR: Hydrazone protons (N=CH) resonate at δ 8.1–8.3 ppm, while aromatic protons appear between δ 6.8–7.6 ppm.
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IR: Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) confirm the hydrazide functional group.
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Hydrazide Formation: Reaction of 2-(biphenyl-4-yloxy)acetic acid with hydrazine hydrate produces the corresponding acetohydrazide.
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Condensation: The hydrazide reacts with 3-benzyloxybenzaldehyde under acidic catalysis (e.g., acetic acid) to form the hydrazone .
Reaction Conditions:
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Solvent: Ethanol or methanol under reflux.
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Catalyst: 2–3 drops of concentrated HCl or acetic acid.
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Yield: ~70–80% after recrystallization from ethanol.
Reactivity and Functionalization
The hydrazone group undergoes nucleophilic addition, while the biphenyl system participates in Suzuki-Miyaura cross-coupling for structural diversification. For example, palladium-catalyzed coupling with aryl boronic acids introduces substituents at the biphenyl moiety, enhancing binding affinity in drug design.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (25 mg/mL) and dichloromethane; poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable at room temperature under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the hydrazone linkage.
Predicted ADME Profiles
Computational models (e.g., SwissADME) suggest:
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LogP: 4.2 (high lipophilicity).
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H-bond Donors/Acceptors: 2/5.
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Bioavailability Score: 0.55, indicating moderate oral absorption.
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